Cas no 2171631-20-0 (1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acid)

1-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acid is a specialized amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and an azetidine-2-carboxylic acid moiety, which introduces conformational constraints to enhance peptide stability and bioactivity. The 2-methylpentanoyl side chain further contributes to steric and hydrophobic interactions, making it valuable in designing peptidomimetics and modified peptides. This compound is particularly useful in developing constrained peptide scaffolds for drug discovery, offering precise control over peptide backbone geometry and improved metabolic stability. Suitable for research in pharmaceutical and biochemical studies.
1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acid structure
2171631-20-0 structure
商品名:1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acid
CAS番号:2171631-20-0
MF:C25H28N2O5
メガワット:436.500226974487
CID:5867054
PubChem ID:165577429

1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acid
    • EN300-1541558
    • 1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidine-2-carboxylic acid
    • 2171631-20-0
    • インチ: 1S/C25H28N2O5/c1-16(23(28)27-14-12-22(27)24(29)30)7-6-13-26-25(31)32-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,16,21-22H,6-7,12-15H2,1H3,(H,26,31)(H,29,30)
    • InChIKey: UCAVBBZVYRUMEU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)CCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC1C(=O)O

計算された属性

  • せいみつぶんしりょう: 436.19982200g/mol
  • どういたいしつりょう: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 676
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 95.9Ų

1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1541558-2.5g
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidine-2-carboxylic acid
2171631-20-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1541558-1.0g
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidine-2-carboxylic acid
2171631-20-0
1g
$3368.0 2023-06-05
Enamine
EN300-1541558-5.0g
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidine-2-carboxylic acid
2171631-20-0
5g
$9769.0 2023-06-05
Enamine
EN300-1541558-5000mg
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidine-2-carboxylic acid
2171631-20-0
5000mg
$9769.0 2023-09-26
Enamine
EN300-1541558-0.5g
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidine-2-carboxylic acid
2171631-20-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1541558-0.25g
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidine-2-carboxylic acid
2171631-20-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1541558-500mg
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidine-2-carboxylic acid
2171631-20-0
500mg
$3233.0 2023-09-26
Enamine
EN300-1541558-50mg
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidine-2-carboxylic acid
2171631-20-0
50mg
$2829.0 2023-09-26
Enamine
EN300-1541558-250mg
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidine-2-carboxylic acid
2171631-20-0
250mg
$3099.0 2023-09-26
Enamine
EN300-1541558-10.0g
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidine-2-carboxylic acid
2171631-20-0
10g
$14487.0 2023-06-05

1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acid 関連文献

1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acidに関する追加情報

Comprehensive Overview of 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acid (CAS No. 2171631-20-0)

The compound 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acid (CAS No. 2171631-20-0) is a specialized peptide derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and an azetidine-2-carboxylic acid moiety, makes it a valuable building block for drug discovery and peptide chemistry. Researchers are increasingly interested in this compound due to its potential role in targeted drug delivery and bioconjugation strategies.

In recent years, the demand for Fmoc-protected amino acids like 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acid has surged, driven by advancements in solid-phase peptide synthesis (SPPS). This compound is particularly relevant in the context of personalized medicine and biopharmaceutical development, where precision in molecular design is critical. Its azetidine ring contributes to enhanced metabolic stability, a hot topic in medicinal chemistry as researchers seek to improve drug half-life and bioavailability.

The Fmoc group in 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acid is a cornerstone of modern peptide synthesis, offering compatibility with automated synthesizers and green chemistry principles. This aligns with the growing emphasis on sustainable laboratory practices, a frequently searched topic among synthetic chemists and pharmaceutical manufacturers. The compound's carboxylic acid functionality further enables diverse conjugation reactions, making it a versatile tool for biomaterial engineering and proteomics research.

From a structural-activity relationship (SAR) perspective, the methylpentanoyl side chain in CAS No. 2171631-20-0 introduces interesting steric and electronic effects that influence receptor binding properties. This has sparked discussions in computational chemistry forums about its potential as a scaffold for kinase inhibitors or GPCR modulators. Such applications are frequently queried in academic search engines, reflecting the compound's relevance to cancer research and neurological disorder studies.

Quality control of 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acid involves rigorous HPLC purification and mass spectrometry verification, topics that dominate analytical chemistry searches. The compound's chirality at the azetidine carbon also makes it a subject of interest in asymmetric synthesis discussions, particularly among researchers investigating enantioselective catalysis methods.

As the pharmaceutical industry shifts toward peptide-based therapeutics, compounds like CAS No. 2171631-20-0 are gaining attention in patent literature and conference proceedings. Its structural features address common challenges in peptide drug development, including membrane permeability and proteolytic stability - key search terms in drug formulation databases. The compound's modular design also supports its use in combinatorial chemistry approaches, a technique frequently associated with high-throughput screening methodologies.

In bioconjugate chemistry, the Fmoc-azetidine hybrid structure of this compound enables novel linker designs for antibody-drug conjugates (ADCs), a rapidly growing field in oncology research. This application aligns with trending searches about next-generation targeted therapies and precision oncology. The compound's balanced lipophilicity, calculated using QSAR models, makes it particularly interesting for CNS drug development - another area generating substantial search traffic in pharmacological databases.

From a supply chain perspective, 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidine-2-carboxylic acid is typically available as a high-purity reference standard, with certificates of analysis detailing residual solvent levels and isomeric purity - specifications heavily weighted in pharmaceutical procurement searches. Its storage typically requires controlled temperature conditions, a practical consideration frequently queried by laboratory technicians and quality assurance professionals.

The compound's spectroscopic fingerprints, including characteristic NMR shifts and IR absorptions, are well-documented in chemical databases, making it a useful case study for spectral interpretation tutorials - a perennial search topic among chemistry students and early-career researchers. Its crystallographic data, when available, contributes to discussions about molecular packing and hydrogen bonding networks in heterocyclic compounds.

Looking forward, CAS No. 2171631-20-0 represents an important example of how tailored amino acid derivatives are expanding the toolbox of medicinal chemists. Its applications span from peptide vaccines to bioimaging probes, reflecting the interdisciplinary nature of contemporary chemical biology research. These connections make it a compound of enduring interest across multiple scientific communities and research domains.

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